molecular formula C16H26N2O4 B2944765 N-[2-(diethylamino)ethyl]-3,4,5-trimethoxybenzamide CAS No. 13793-78-7

N-[2-(diethylamino)ethyl]-3,4,5-trimethoxybenzamide

Cat. No.: B2944765
CAS No.: 13793-78-7
M. Wt: 310.394
InChI Key: NAJCSDICDJMSAP-UHFFFAOYSA-N
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Description

N-[2-(diethylamino)ethyl]-3,4,5-trimethoxybenzamide is an organic compound with a complex structure that includes a benzamide core substituted with diethylaminoethyl and trimethoxy groups

Mechanism of Action

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes are subjects of ongoing research.

Biochemical Pathways

The compound’s effects on these pathways and their downstream effects are currently under investigation .

Result of Action

It is known that the compound has some effect on cellular processes , but the specifics of these effects are still being researched.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(diethylamino)ethyl]-3,4,5-trimethoxybenzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with N-(2-diethylaminoethyl)amine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or dimethylformamide (DMF) to dissolve the reactants and products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(diethylamino)ethyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(diethylamino)ethyl]-3,4,5-trimethoxybenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(diethylamino)ethyl]-3,4,5-trimethoxybenzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical and biological properties. The presence of the trimethoxy groups enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O4/c1-6-18(7-2)9-8-17-16(19)12-10-13(20-3)15(22-5)14(11-12)21-4/h10-11H,6-9H2,1-5H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJCSDICDJMSAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C(=C1)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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